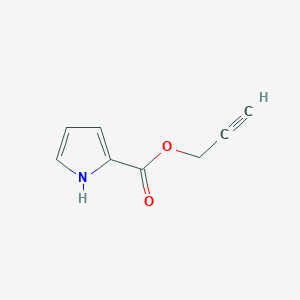

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate

Beschreibung

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H7NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Eigenschaften

CAS-Nummer |

685563-24-0 |

|---|---|

Molekularformel |

C8H7NO2 |

Molekulargewicht |

149.15 g/mol |

IUPAC-Name |

prop-2-ynyl 1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C8H7NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h1,3-5,9H,6H2 |

InChI-Schlüssel |

YABLZJJMYGHRQI-UHFFFAOYSA-N |

Kanonische SMILES |

C#CCOC(=O)C1=CC=CN1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate can be synthesized through the N-alkylation of pyrrole-2-carboxylic acid with propargyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium bromide. The reaction is carried out in a solvent such as toluene at room temperature .

Industrial Production Methods

While specific industrial production methods for Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like molecular oxygen under visible light to form formamides.

Common Reagents and Conditions

Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

Substitution: Palladium catalysts, copper co-catalysts, and bases like triethylamine.

Major Products

Oxidation: Formamides.

Substitution: Substituted alkynes.

Wissenschaftliche Forschungsanwendungen

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate involves its ability to participate in various chemical reactions due to the presence of the alkyne and ester functional groups. These groups allow the compound to undergo nucleophilic addition, cycloaddition, and other reactions that are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Di(prop-2-yn-1-yl)adamantan-1-amines: These compounds also contain the prop-2-yn-1-yl group and are used in cycloaddition reactions.

N-(prop-2-yn-1-yl)pyridin-2-amines: These compounds are used in the synthesis of imidazo[1,2-a]pyridines.

Uniqueness

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is unique due to its combination of the pyrrole ring and the prop-2-yn-1-yl ester group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

Prop-2-yn-1-yl 1H-pyrrole-2-carboxylate, a compound belonging to the pyrrole family, has garnered attention for its significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered aromatic pyrrole ring with a prop-2-yn-1-yl group attached to the nitrogen atom and a carboxylate functional group at the second position. This unique structure imparts distinctive reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₇N₁O₂ |

| Molecular Weight | 151.15 g/mol |

| Functional Groups | Alkyne (prop-2-yn-1-yl), Carboxylate |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Properties

Research has shown that prop-2-yn-1-yl 1H-pyrrole-2-carboxylate exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth:

- Staphylococcus aureus : Significant inhibition observed.

- Escherichia coli : Moderate antimicrobial activity.

These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

The biological activity of prop-2-yn-1-yl 1H-pyrrole-2-carboxylate is thought to involve several mechanisms:

- Interaction with Biological Targets : The alkyne group can participate in click chemistry reactions, allowing for the formation of stable linkages with biological molecules.

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism, disrupting their growth and replication processes .

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of pyrrole derivatives, including prop-2-yn-1-yl 1H-pyrrole-2-carboxylate. These studies highlight how modifications to the pyrrole ring can influence biological activity:

Study 1: Antitubercular Activity

A study evaluated various pyrrole derivatives for their antitubercular properties. Compounds similar to prop-2-yn-1-yl 1H-pyrrole-2-carboxylate were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) below 0.016 μg/mL for some derivatives . This indicates that structural modifications can enhance efficacy against drug-resistant strains.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of prop-2-yn-1-yl 1H-pyrrole-2-carboxylate on mammalian cell lines. The results indicated low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable therapeutic index for potential drug development .

Comparative Analysis with Related Compounds

To understand the unique properties of prop-2-yn-1-yl 1H-pyrrole-2-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(prop-2-enoyl)-1H-pyrrole | Contains an enoyl group instead of an alkyne | Exhibits different reactivity patterns |

| Methyl 1-propynylpyrrole | Methyl group instead of carboxylate | Potentially different solubility and reactivity |

| Pyrrole 2-carboxylic acid | Carboxylic acid without alkyne functionality | Different biological activity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.